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Introduction

The (B-galactosidase assay, utilizing the chromogenic substrate o-nitrophenyl-3-D-
galactopyranoside (ONPG), is a cornerstone technique in molecular biology for quantifying
gene expression. The bacterial lacZ gene, which encodes the enzyme (3-galactosidase, is a
widely used reporter gene. When a promoter of interest is fused to the lacZ gene, the resulting
B-galactosidase activity serves as a direct and measurable proxy for the promoter's activity.
The enzyme cleaves the colorless ONPG substrate into galactose and o-nitrophenol, a yellow
compound that can be quantified spectrophotometrically by measuring its absorbance at 420
nm.[1][2][3]

To standardize the results and allow for comparison across different experiments and cell
densities, the enzyme activity is expressed in Miller Units.[4] This standardized unit normalizes
the rate of the reaction to the cell density and the volume of culture used, providing a robust
measure of specific enzyme activity.[5][6] This application note provides a detailed protocol for
performing the ONPG assay and calculating Miller Units, a critical tool for drug development,
studying gene regulation, and analyzing protein-protein interactions.[7][8][9]

Principle of the ONPG Assay
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The ability of certain bacteria to ferment lactose is dependent on two key enzymes: lactose
permease, which facilitates the entry of lactose into the cell, and -galactosidase, which
hydrolyzes lactose into glucose and galactose.[8][10] The ONPG assay uses an artificial
lactose analog, ONPG, which can enter the cell and is cleaved by [3-galactosidase.[10] This
enzymatic reaction produces o-nitrophenol, which imparts a yellow color to the solution, with an
absorbance maximum at 420 nm.[1][11][12] The intensity of this color is directly proportional to
the amount of enzyme activity.
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Caption: Enzymatic reaction underlying the ONPG assay.

Detailed Experimental Protocols
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This protocol is optimized for bacterial cultures. Modifications may be necessary for other cell
types, such as yeast or mammalian cells.

1. Required Materials and Reagents

Reagent/Material Preparation | Notes

For1L:16.1 g Na2HPO4-7H20,5.5¢g
NaH2P04-H20, 0.75 g KCI, 0.246 g
MgSO0a4-7H20. Dissolve in 950 mL dH20, adjust

pH to 7.0, and bring volume to 1 L. Autoclave.

Z-Buffer

Before use, add 2.7 mL B-mercaptoethanol per
1 L of Z-Buffer.[6]

4 mg/mL in Z-Buffer or 0.1 M phosphate buffer
ONPG Solution (pH 7.0). Prepare fresh before each experiment
as it is light-sensitive.[6][ 7]

Stop Solution 1 M Sodium Carbonate (Na2COs).[2][13]

0.1% SDS, Chloroform. Alternatively,
Lysis Reagents commercial reagents like PopCulture can be
used.[6][14]

Grown to mid-log phase (ODsoo between 0.2 -
0.7).[6]

Bacterial Culture

Spectrophotometer or microplate reader,
Equipment incubator (30-37°C), centrifuge, micropipettes,

sterile tubes.

Il. Experimental Workflow: Step-by-Step Protocol

e Cell Culture:

o Inoculate 5 mL of appropriate growth media with a single bacterial colony. Grow overnight
at 37°C with shaking.[6]

o The next day, subculture the cells by inoculating fresh media to achieve an initial ODsoo of
~0.05-0.1.
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o If applicable, add the inducer (e.g., IPTG) at the appropriate time.

o Grow the culture at 37°C with shaking until it reaches mid-logarithmic phase (ODsoo of 0.2-
0.7).[6] This ensures that cells are metabolically active and protein expression is stable.

o Harvesting and Density Measurement:

o Place cultures on ice for at least 20 minutes to halt cell growth and protein synthesis.[6]

o Transfer 1 mL of the culture to a cuvette and measure the optical density at 600 nm
(ODeo0) against a media blank. Record this value precisely. This measurement is critical
for normalizing the enzyme activity.[7]

e Cell Permeabilization:

o Transfer a defined volume (V) of the cell culture (e.g., 0.1 to 0.5 mL, depending on
expected activity) into a fresh microfuge tube.[15]

o Add Z-Buffer (with B-mercaptoethanol) to bring the total volume to 1 mL.

o Add 50 pL of 0.1% SDS and 100 uL of chloroform to permeabilize the cell membranes.
Vortex vigorously for 10-15 seconds.[6] This step allows ONPG to enter the cells.

e Enzymatic Reaction:

o Pre-warm the tubes to 28-30°C for 5 minutes.

o Start the reaction by adding 200 pL of 4 mg/mL ONPG solution to each tube.[6]

o Start a timer immediately and mix the contents. Note the exact start time (t_start) for each
sample.

o Incubate the reaction at 28-30°C. Monitor the development of a yellow color. The reaction
should proceed long enough for a visible color change but not so long that the substrate
becomes limiting (ODa420 should ideally be between 0.2 and 0.9).[4][15]

o Stopping the Reaction:
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o Stop the reaction by adding 500 pL of 1 M Na2COs.[6] This raises the pH, which denatures
-galactosidase and halts the reaction.

o Record the exact stop time (t_stop). The total reaction time (t) in minutes is (t_stop -
t_start).[16]

o Absorbance Measurement:

[¢]

Centrifuge the tubes at high speed (~13,000 rpm) for 5 minutes to pellet cell debris.[7]
o Carefully transfer the supernatant to a clean cuvette.

o Measure the absorbance at 420 nm (ODa20) to quantify the amount of o-nitrophenol
produced.[1]

o Measure the absorbance at 550 nm (ODsso) to correct for light scattering caused by any
remaining cell debris.[6][17]
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Caption: Standard experimental workflow for the ONPG assay.
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Calculating Miller Units

The specific activity of 3-galactosidase is calculated using the Miller Unit formula, which
normalizes the rate of o-nitrophenol production to cell density and reaction volume.

The Miller Unit Formula

The most common formula is:
Miller Units = 1000 x [ODa20 — (1.75 x ODss0)] / (t X V x ODeo0)[6][15][18]

Where:

ODa20: Absorbance of the yellow o-nitrophenol product.[1]

e ODsso: Absorbance at 550 nm, used to correct for light scattering by cell debris. The
correction factor of 1.75 is empirically derived.[6][17]

¢ t: Reaction time in minutes, from the addition of ONPG to the addition of the stop solution.
[16]

e V: Volume of the cell culture used in the assay, in milliliters (mL).[6]

» ODeoo: Absorbance of the culture at 600 nm, representing the cell density at the time of
assay.[7]

e 1000: A scaling factor to express the units in whole numbers.[5]

Click to download full resolution via product page
Caption: Logical flow of data for Miller Unit calculation.

Data Presentation and Interpretation

Raw data should be meticulously recorded and organized. The final Miller Units provide a clear,
comparable metric for 3-galactosidase activity.
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Example Data and

Calculation

Consider an experiment testing the effect of two compounds on a specific promoter.

Table 1: Raw Experimental Data

Volume (V) Time (t)

Sample ODsoo . ODa20 ODsso
(mL) (min)
Control 0.520 0.2 15.0 0.455 0.030
Compound A 0.510 0.2 15.0 0.890 0.032
Compound B 0.535 0.2 15.0 0.150 0.028
Table 2: Calculated Miller Units
Sample Calculation Miller Units
1000 x [0.455 — (1.75 x 0.030)]
Control 258.0
/ (15.0 x 0.2 x 0.520)
1000 x [0.890 — (1.75 x 0.032)]
Compound A 545.1
/ (15.0 x 0.2 x 0.510)
1000 x [0.150 — (1.75 x 0.028)]
Compound B 63.0
/ (15.0 x 0.2 x 0.535)
Interpretation:

e Compound A leads to a significant increase in Miller Units compared to the control,

suggesting it acts as an activator of the promoter or enhances the expression/stability of the

reporter protein.

e Compound B results in a sharp decrease in Miller Units, indicating it likely inhibits promoter

activity or interferes with the reporter system.

These quantitative results are crucial for dose-response studies in drug development,

mutational analysis of promoters, and validating protein-protein interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b015333#calculating-miller-units-from-
onpg-assay-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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